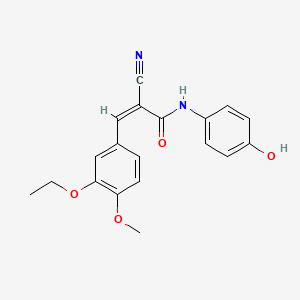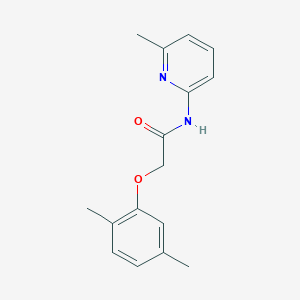![molecular formula C14H16ClNO3 B5760014 5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5760014.png)
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one, commonly known as CP-47,497, is a synthetic cannabinoid that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in 1994 by Pfizer, and since then, it has been extensively studied for its pharmacological properties.
Wirkmechanismus
CP-47,497 acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylate cyclase activity and the activation of mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways. These signaling pathways are involved in a wide range of physiological processes, including pain perception, inflammation, and cell proliferation.
Biochemical and Physiological Effects
CP-47,497 has been shown to have a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and antitumor properties. Studies have demonstrated that CP-47,497 can reduce pain sensitivity in animal models, making it a promising candidate for the treatment of chronic pain. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CP-47,497 in lab experiments is its potent pharmacological effects, which allow for the study of various physiological processes. Additionally, this compound is relatively stable and can be easily synthesized, making it a useful tool for researchers. However, one limitation of using CP-47,497 is its potential for abuse, as it acts on the same receptors as THC, the active compound in marijuana. Therefore, caution must be exercised when handling this compound, and appropriate safety measures must be taken.
Zukünftige Richtungen
There are several future directions for the study of CP-47,497. One area of interest is the development of novel analogs with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanisms underlying the analgesic, anti-inflammatory, and antitumor effects of CP-47,497. Furthermore, studies are needed to investigate the potential side effects of this compound and its safety for human use. Overall, the study of CP-47,497 has the potential to lead to the development of novel therapeutics for a range of diseases and conditions.
Synthesemethoden
CP-47,497 can be synthesized through a multi-step process involving the reaction of 2-iodobenzoyl chloride with 1-(2-chloroethyl)pyrrolidine to form 2-(2-chloroethyl)-1-benzoylpyrrolidine. This intermediate is then reacted with 2,2-dimethyl-1,3-dioxolane-4-methanol and sodium hydride to form the spirocyclic compound.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. Studies have shown that this compound has potent analgesic effects, making it a promising candidate for the treatment of chronic pain. Additionally, CP-47,497 has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, studies have demonstrated that CP-47,497 has antitumor properties, making it a potential candidate for cancer treatment.
Eigenschaften
IUPAC Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-2-6-16-12-5-4-10(15)9-11(12)14(13(16)17)18-7-3-8-19-14/h4-5,9H,2-3,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKFJBXRZNXJGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)Cl)C3(C1=O)OCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-chloro-1'-propylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyanomethyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B5759951.png)

![ethyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5759959.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5759963.png)

![1-[4-(allyloxy)-2-methoxyphenyl]-1-propanone oxime](/img/structure/B5759976.png)
![methyl 2-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5759980.png)
![2-[2-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5759994.png)




![(4',7'-dimethyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5760029.png)
